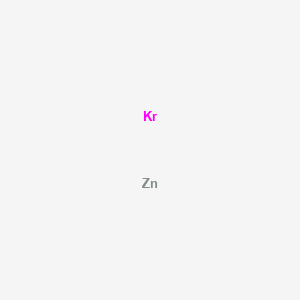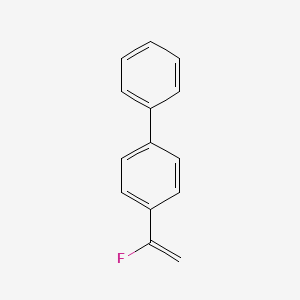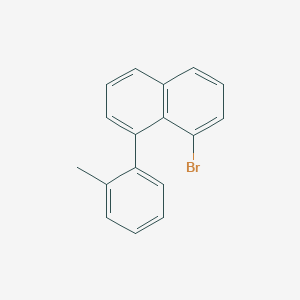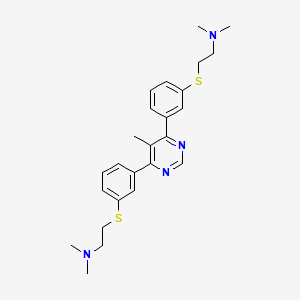
2,2'-(1,3-Phenylene)bis(1,3,2-dioxaborolane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) is a boronic ester compound that has garnered significant interest in the field of materials science and chemistry. This compound is characterized by its unique structure, which includes two boronic ester groups attached to a phenylene ring. The presence of boronic ester groups imparts unique chemical properties, making it a valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) typically involves the reaction of a phenylene derivative with boronic acid or its derivatives. One common method is the thiol-ene “click” reaction, where a phenylene derivative reacts with boronic acid in the presence of a catalyst . This reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired boronic ester compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester groups back to their corresponding alcohols.
Substitution: The boronic ester groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester groups results in the formation of boronic acids, while reduction leads to the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s ability to form reversible covalent bonds makes it useful in the development of self-healing materials and drug delivery systems.
Medicine: Its biocompatibility and reactivity with biological molecules make it a valuable tool in medical research, particularly in the development of diagnostic and therapeutic agents.
Wirkmechanismus
The mechanism by which 2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) exerts its effects is primarily through the formation of dynamic covalent bonds. The boronic ester groups can form reversible covalent bonds with diols and other nucleophiles, allowing for the creation of self-healing materials and responsive systems. These dynamic bonds enable the compound to undergo internal reorganization in response to external stimuli, such as changes in pH or temperature .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(1,2-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound has a similar structure but with different substituents on the phenylene ring.
2,2’-(1,4-Phenylene)bis(4-mercaptan-1,3,2-dioxaborolane): Another similar compound with mercaptan groups instead of boronic esters.
Uniqueness
2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) is unique due to its specific arrangement of boronic ester groups on the phenylene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the development of advanced materials and responsive systems .
Eigenschaften
CAS-Nummer |
128796-40-7 |
|---|---|
Molekularformel |
C10H12B2O4 |
Molekulargewicht |
217.8 g/mol |
IUPAC-Name |
2-[3-(1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H12B2O4/c1-2-9(11-13-4-5-14-11)8-10(3-1)12-15-6-7-16-12/h1-3,8H,4-7H2 |
InChI-Schlüssel |
WRKMYSOTZXCMQO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCO1)C2=CC(=CC=C2)B3OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)


![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)





![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
